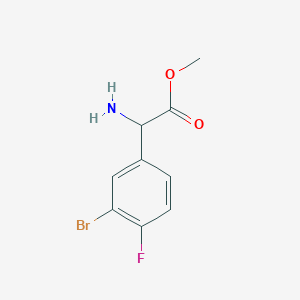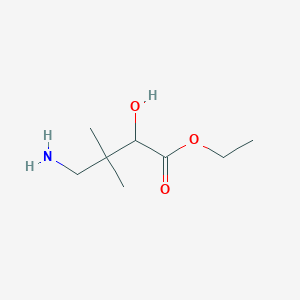
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of butanoic acid and contains functional groups such as an ester, an amine, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoate.
Reduction: Formation of 4-amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of N-alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxy-2,2-dimethylbutanoate: Similar structure but lacks the amino group.
Ethyl 2-amino-3,3-dimethylbutanoate: Similar structure but lacks the hydroxyl group.
Ethyl 4-amino-3,3-dimethylbutanoate: Similar structure but lacks the hydroxyl group.
Uniqueness
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-4-12-7(11)6(10)8(2,3)5-9/h6,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXOJGRICBZKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
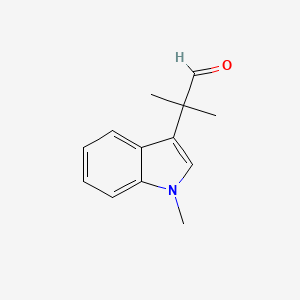
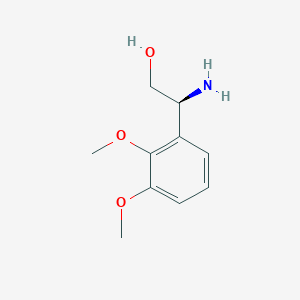
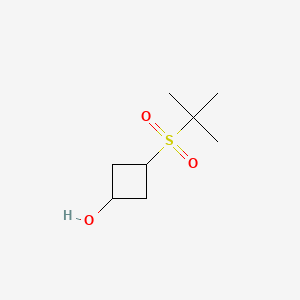

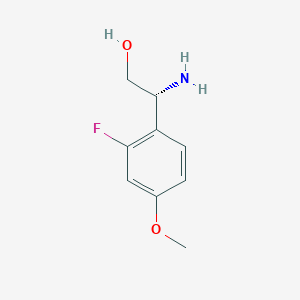
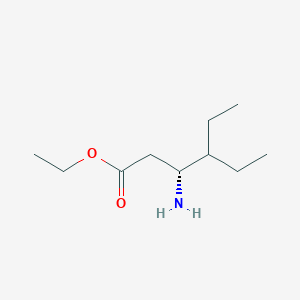
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)

![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)

![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
